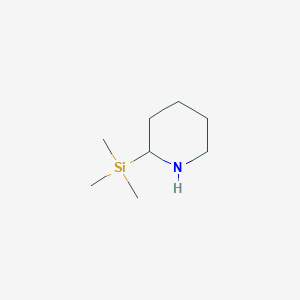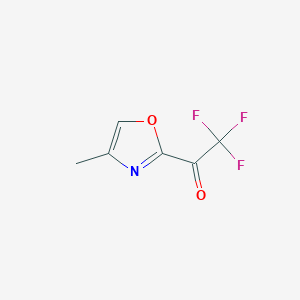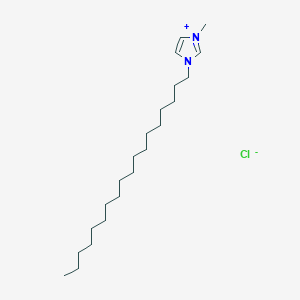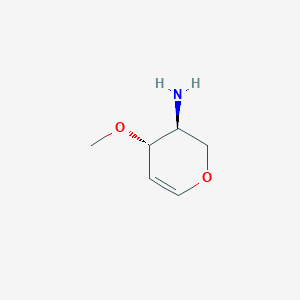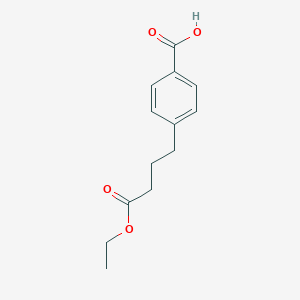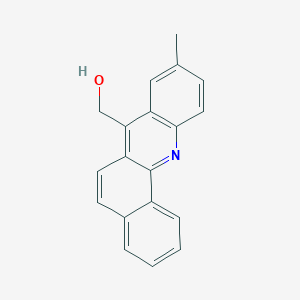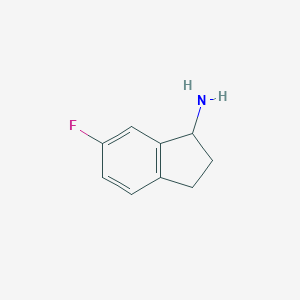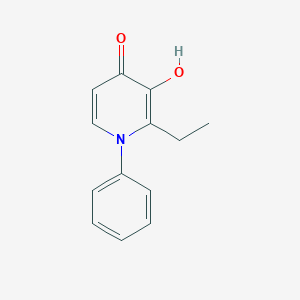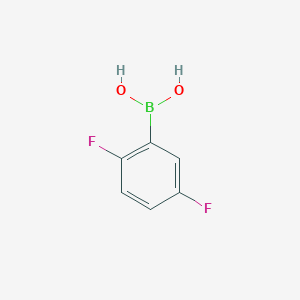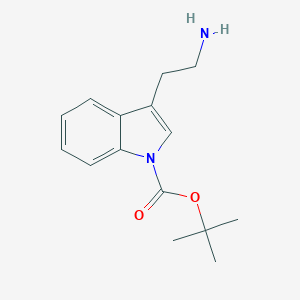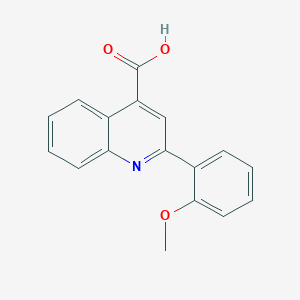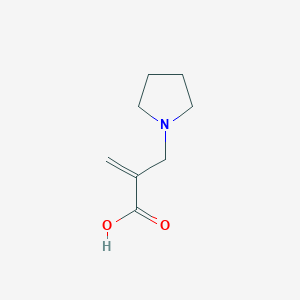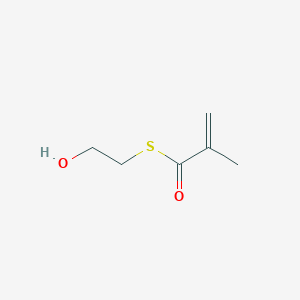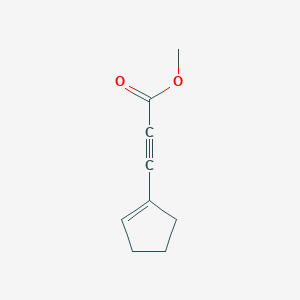
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Methyl 3-(cyclopenten-1-yl)prop-2-ynoate is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes, thereby affecting various biochemical pathways. It has also been found to interact with DNA and RNA, leading to changes in gene expression.
Biochemische Und Physiologische Effekte
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. It has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, it has been found to have anti-inflammatory properties, reducing inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate has several advantages for lab experiments. It is relatively easy to synthesize and has good yields. It is also stable under a wide range of conditions, making it easy to handle and store. However, it has some limitations, including its toxicity and potential side effects. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(cyclopenten-1-yl)prop-2-ynoate. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential applications in the synthesis of natural products and pharmaceuticals. Furthermore, more research is needed to fully understand its mechanism of action and its effects on various biochemical pathways. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including cancer and inflammation.
In conclusion, Methyl 3-(cyclopenten-1-yl)prop-2-ynoate is a unique compound that has gained significant attention in the scientific community. It has potential applications in organic synthesis and has been found to have various biochemical and physiological effects. While there are some limitations to its use, it has several advantages for lab experiments. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclopentadiene with propargyl bromide in the presence of a palladium catalyst. Another method involves the reaction of cyclopentadiene with propargyl alcohol in the presence of a strong acid catalyst. Both methods result in the formation of Methyl 3-(cyclopenten-1-yl)prop-2-ynoate with good yields.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the synthesis of various organic compounds. It has also been found to have antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, it has been used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of natural products.
Eigenschaften
CAS-Nummer |
169478-78-8 |
|---|---|
Produktname |
Methyl 3-(cyclopenten-1-yl)prop-2-ynoate |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
methyl 3-(cyclopenten-1-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-6-8-4-2-3-5-8/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
TYSLSLIGDJCFAT-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=CCCC1 |
Kanonische SMILES |
COC(=O)C#CC1=CCCC1 |
Synonyme |
2-Propynoic acid, 3-(1-cyclopenten-1-yl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
